molecular formula C5H12ClNO2S B1381065 {[1-(Methylsulfonyl)cyclopropyl]methyl}amine hydrochloride CAS No. 1628734-96-2

{[1-(Methylsulfonyl)cyclopropyl]methyl}amine hydrochloride

Cat. No. B1381065
M. Wt: 185.67 g/mol
InChI Key: PJRBSHULJMKRQS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula for “{[1-(Methylsulfonyl)cyclopropyl]methyl}amine hydrochloride” is C5H12ClNO2S . The structure includes a cyclopropyl ring with a methylsulfonyl group and a methylamine group.


Chemical Reactions Analysis

The specific chemical reactions involving “{[1-(Methylsulfonyl)cyclopropyl]methyl}amine hydrochloride” are not provided in the search results. It’s likely that this compound is used as a building block in various organic syntheses .

Scientific Research Applications

  • Protecting Group for Amines : The compound has been explored as a protecting group for amines. It is known for adding relatively little molecular weight and maintains a simple NMR spectrum. It is orthogonal to commonly used groups like BOC, Cbz, Alloc, and FMOC, and is resistant to extreme pH, halogens, and many oxidizing agents (Snider & Wright, 2011).

  • Cyclization Reactions : Research has shown its utility in Rh(II)-catalyzed chemoselective oxidative amination and cyclization cascades, leading to the formation of cyclobutane-fused or methylenecyclobutane-containing heterocycles (Pan, Wei, & Shi, 2017).

  • Cyclopropanone Equivalent : It has been used as a new cyclopropanone equivalent reacting with terminal acetylenes and disubstituted amines, facilitating an unprecedented synthesis of 1-alkynyl cyclopropylamines (Liu, An, Jiang, & Chen, 2008).

  • Mechanistic Probes in Nitrosation : This compound has been used to study the nitrosation of N,N-dialkyl aromatic amines, providing insights into the mechanisms of these chemical reactions (Loeppky & Elomari, 2000).

  • Lewis Acid-Catalyzed Ring-Opening : It's applied in the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, a method valuable in enantioselective syntheses (Lifchits & Charette, 2008).

  • Synthesis of β-Methylsulfonylated N-Heterocycles : A method involving this compound for the efficient synthesis of β-methylsulfonylated N-heterocycles has been developed, demonstrating its versatility in organic synthesis (He, Yang, Liu, Zhang, & Fan, 2020).

  • Chemoselective Reactions with Amines : It has been used in chemoselective reactions with amines, showcasing its potential in selective synthetic processes (Baiazitov, Du, Lee, Hwang, Almstead, & Moon, 2013).

Safety And Hazards

The safety information available indicates that “{[1-(Methylsulfonyl)cyclopropyl]methyl}amine hydrochloride” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(1-methylsulfonylcyclopropyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5(4-6)2-3-5;/h2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRBSHULJMKRQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

([1-(Methylsulfonyl)cyclopropyl]methyl)amine hydrochloride

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